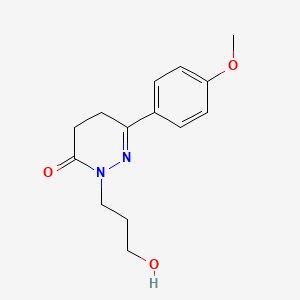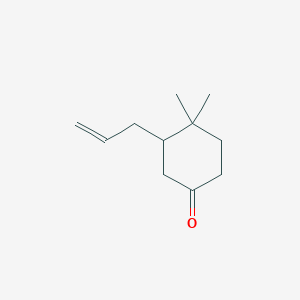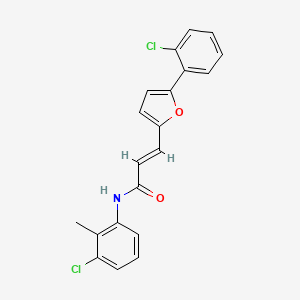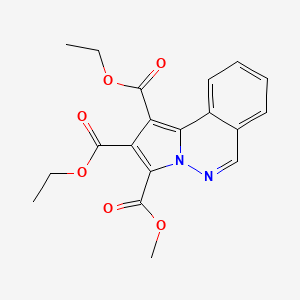
2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a hydroxypropyl group, a methoxyphenyl group, and a dihydropyridazinone core, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of raw materials, reaction conditions, and purification techniques are crucial to ensure cost-effectiveness and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxypropyl group to a carbonyl group.
Reduction: Reduction of the dihydropyridazinone ring to a fully saturated pyridazinone.
Substitution: Nucleophilic substitution reactions at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 2-(3-Oxopropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.
Reduction: Formation of 2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)pyridazinone.
Substitution: Formation of halogenated derivatives such as 2-(3-Hydroxypropyl)-6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Hydroxypropyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
- 2-(3-Hydroxypropyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
- 2-(3-Hydroxypropyl)-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
Uniqueness
Compared to similar compounds, 2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially enhancing its therapeutic efficacy and selectivity.
Eigenschaften
Molekularformel |
C14H18N2O3 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-5-3-11(4-6-12)13-7-8-14(18)16(15-13)9-2-10-17/h3-6,17H,2,7-10H2,1H3 |
InChI-Schlüssel |
PHVAXNKQQBUDSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)CC2)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11939740.png)



![Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-](/img/structure/B11939782.png)
![9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11939783.png)


![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)

![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
